![molecular formula C7H5NOS B12359431 7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
7aH-thieno[2,3-c]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7aH-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-thieno[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thienopyridin-2-ones .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 7aH-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
7aH-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 7aH-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Detailed studies on its interaction with molecular targets are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness of 7aH-thieno[2,3-c]pyridin-7-one: this compound stands out due to its unique structural features and the specific biological activities it exhibits.
Eigenschaften
Molekularformel |
C7H5NOS |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
7aH-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H |
InChI-Schlüssel |
CDSNLYMVKXTFQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2C1=CC=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
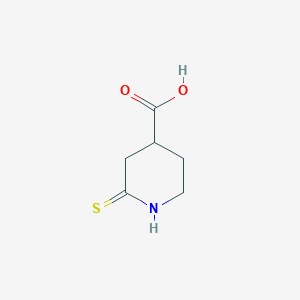
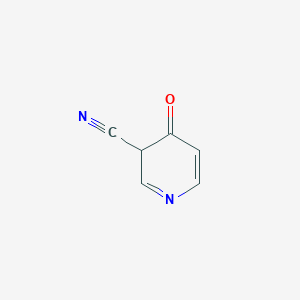

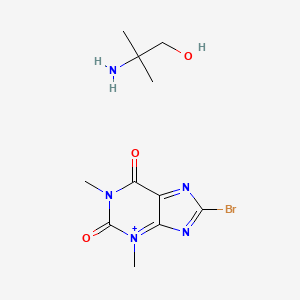
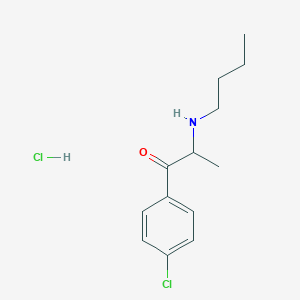
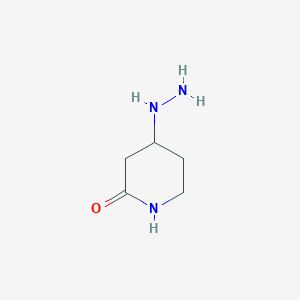

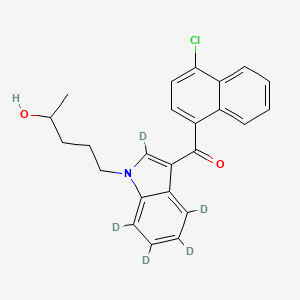
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)

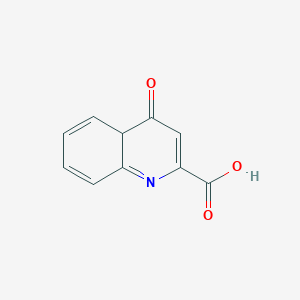
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
